molecular formula C20H25NO5S B5192077 Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate

Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate

Cat. No.: B5192077
M. Wt: 391.5 g/mol
InChI Key: BUIYVVMOERHJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with care, following appropriate safety protocols .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

Preparation Methods

The synthesis of Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate typically involves multiple steps. One common synthetic route includes the sulfonation of an aromatic ring followed by esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity. Industrial production methods may scale up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in creating more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate include other sulfonamides and benzoate esters. These compounds share structural similarities but may differ in their specific functional groups or substituents. For example:

    4-Ethyl-2-methoxyphenol: Similar aromatic structure but lacks the sulfonamide group.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a sulfonamide group but differs in the overall structure and substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-6-26-20(22)15-7-9-16(10-8-15)21-27(23,24)19-12-17(13(2)3)14(4)11-18(19)25-5/h7-13,21H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIYVVMOERHJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.